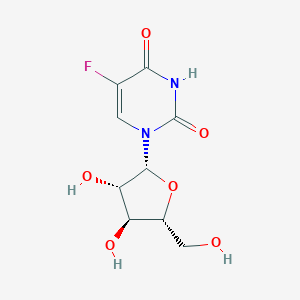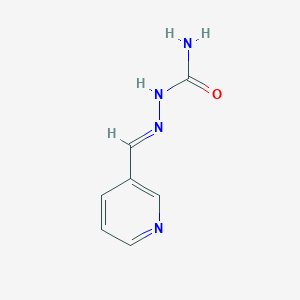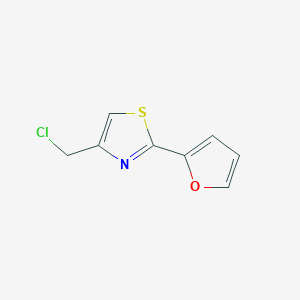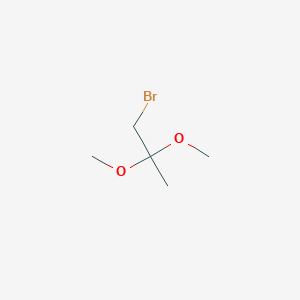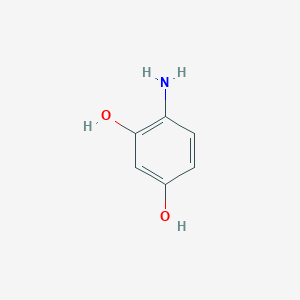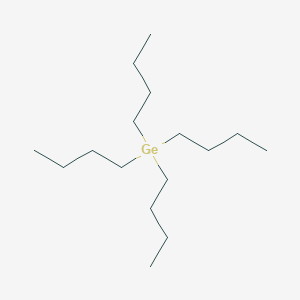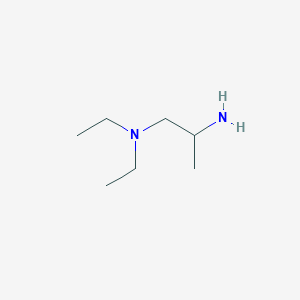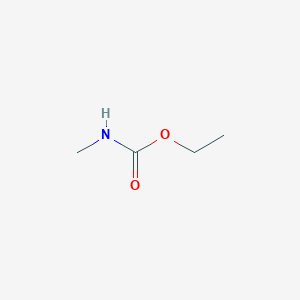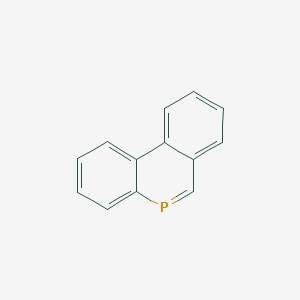
Phosphanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphanthridine is a heterocyclic compound that contains three nitrogen atoms and a phosphorus atom in its structure. It was first synthesized in 1936 by Michael Dewar and his colleagues. Since then, phosphanthridine has attracted the attention of many researchers due to its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of phosphanthridine is not fully understood. However, it has been proposed that phosphanthridine induces apoptosis in cancer cells by activating the caspase pathway. Phosphanthridine also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Moreover, phosphanthridine can interact with DNA and RNA, leading to the inhibition of DNA synthesis and RNA transcription.
Biochemische Und Physiologische Effekte
Phosphanthridine has been shown to induce oxidative stress and DNA damage in cancer cells. It also affects the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, phosphanthridine can inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using phosphanthridine in lab experiments include its potent anti-tumor activity, its fluorescent properties, and its ability to interact with DNA and RNA. However, the limitations of using phosphanthridine include its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
Future research on phosphanthridine should focus on the development of more efficient synthesis methods and the identification of its molecular targets in cancer cells. Moreover, the use of phosphanthridine in combination with other anti-cancer drugs should be explored. Furthermore, the potential use of phosphanthridine as a therapeutic agent for viral infections and inflammatory diseases should be investigated. Finally, the development of phosphanthridine-based fluorescent probes for imaging biological structures should be pursued.
Conclusion:
In conclusion, phosphanthridine is a promising compound with potent anti-tumor, anti-inflammatory, and anti-viral activities. Its unique chemical and biological properties make it an attractive candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of phosphanthridine have been discussed in this paper.
Synthesemethoden
Phosphanthridine can be synthesized through several methods, including the reaction of 2-aminopyridine with triphenylphosphine and subsequent oxidation with iodine, the reaction of 2-aminopyridine with chlorodiphenylphosphine, and the reaction of 2-aminopyridine with chlorodiphenylphosphine and subsequent oxidation with hydrogen peroxide. The yields of these methods range from 30% to 70%.
Wissenschaftliche Forschungsanwendungen
Phosphanthridine has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. Phosphanthridine also exhibits anti-inflammatory and anti-viral activities. Moreover, phosphanthridine has been used as a fluorescent probe for imaging biological structures and as a ligand for metal complexes.
Eigenschaften
CAS-Nummer |
161-95-5 |
|---|---|
Produktname |
Phosphanthridine |
Molekularformel |
C13H9P |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
phosphanthridine |
InChI |
InChI=1S/C13H9P/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H |
InChI-Schlüssel |
GUXJCLTWFNVNIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=PC3=CC=CC=C23 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=PC3=CC=CC=C23 |
Synonyme |
Phosphanthridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



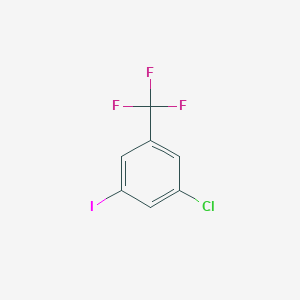

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
